![molecular formula C16H15NO2 B14020840 2-benzoyl-N,N-dimethylbenzamide CAS No. 6158-53-8](/img/structure/B14020840.png)
2-benzoyl-N,N-dimethylbenzamide
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Overview
Description
2-Benzoyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide, characterized by the presence of a benzoyl group and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N,N-dimethylbenzamide typically involves the reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a base. One common method is to heat benzoyl chloride with N,N-dimethylbenzamide at 150°C in dimethylformamide (DMF) for an extended period . The acid chlorides for this method are prepared from the corresponding carboxylic acids using chlorination reagents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of benzoyl chloride with N,N-dimethylbenzamide in the presence of a basic catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include benzoyl derivatives, hydroxyl derivatives, and substituted benzamides .
Scientific Research Applications
2-Benzoyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzoyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic action . The molecular targets and pathways involved include the glucokinase enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A derivative of benzamide with two methyl groups attached to the nitrogen atom.
2-Benzoyl-N,N-diethylbenzamide: Similar to 2-benzoyl-N,N-dimethylbenzamide but with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific structural features, including the benzoyl group and the dimethyl substitution on the nitrogen atom. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
6158-53-8 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-benzoyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-17(2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
DZBUGHSFHIIATE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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